![molecular formula C19H13NOS B5723165 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile, also known as PTFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in inducing apoptosis in cancer cells is believed to involve the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to downregulate the expression of Akt and its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has also been shown to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. In addition, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit low toxicity towards normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments is its versatility as a reagent for the synthesis of various compounds. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is also relatively easy to synthesize and purify, making it accessible for use in various research settings. However, one limitation of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is its potential toxicity towards cells and tissues, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile. One direction is to further investigate its mechanism of action in inducing apoptosis in cancer cells, with the aim of developing more effective anti-cancer therapies. Another direction is to explore its potential applications in materials science, particularly in the development of novel materials with unique properties. Finally, further research is needed to assess the safety and toxicity of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile towards cells and tissues, with the aim of developing safer and more effective compounds for use in various research settings.
Conclusion
In conclusion, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action in inducing apoptosis in cancer cells involves the inhibition of the Akt signaling pathway, and it has been shown to exhibit low toxicity towards normal cells and tissues. While there are limitations to its use in certain experiments, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile remains a promising compound for future research.
Métodos De Síntesis
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of furfural with phenylacetylene, followed by the reaction of the resulting product with phenylthiol and acrylonitrile. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In materials science, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a versatile reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c20-14-16(15-7-3-1-4-8-15)13-17-11-12-19(21-17)22-18-9-5-2-6-10-18/h1-13H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKRPXFDOQIKC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
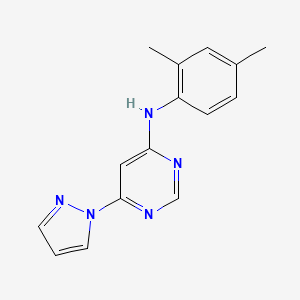
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
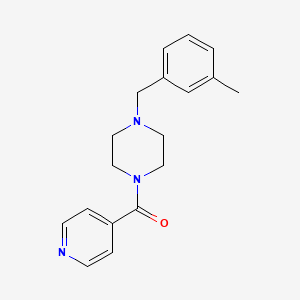
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)

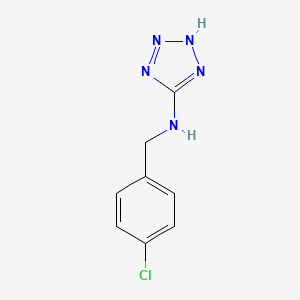
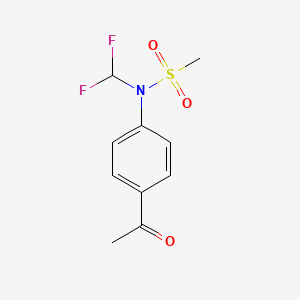
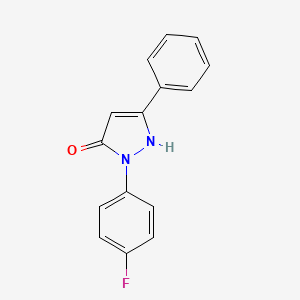
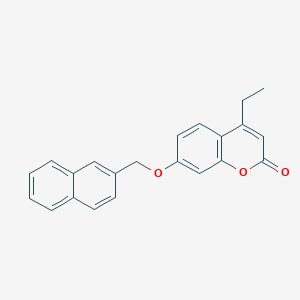

![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)